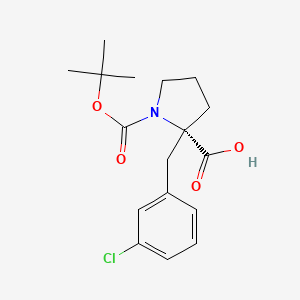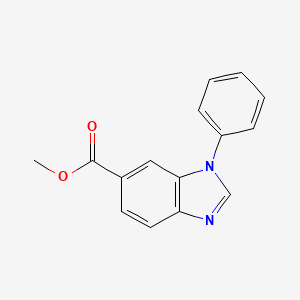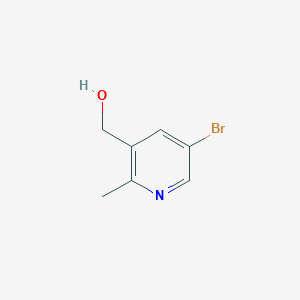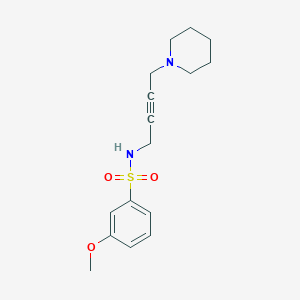
Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate, also known as TTZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTZ is a thiazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate involves the inhibition of various enzymes and proteins, including glycogen synthase kinase-3β (GSK-3β), cyclin-dependent kinase 5 (CDK5), and β-secretase (BACE1). These enzymes and proteins are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes and proteins by this compound leads to the modulation of various signaling pathways, including the Wnt/β-catenin pathway, the Notch pathway, and the amyloid precursor protein (APP) pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-diabetic, and neuroprotective effects. In cancer, this compound has been shown to inhibit the proliferation and migration of cancer cells by targeting various signaling pathways. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity by modulating various metabolic pathways. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and apoptosis by modulating various signaling pathways.
実験室実験の利点と制限
Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
将来の方向性
The potential applications of Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate in various fields, including medicinal chemistry, agrochemicals, and material science, provide several future directions for research. These include the development of new synthetic methods for this compound, the investigation of its potential applications in combination therapy for cancer and other diseases, the development of new formulations for its use as a fungicide and herbicide, and the optimization of its properties for its use in OLEDs and solar cells.
合成法
The synthesis of Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate involves the reaction of 2-amino-4-trifluoromethylthiazole with m-tolyl isocyanate in the presence of ethyl chloroformate. This reaction leads to the formation of this compound in good yields. The purity of the synthesized compound can be improved through recrystallization and column chromatography.
科学的研究の応用
Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In agrochemicals, this compound has been studied for its potential use as a fungicide and herbicide. In material science, this compound has been investigated for its potential applications in the development of organic light-emitting diodes (OLEDs) and solar cells.
特性
IUPAC Name |
ethyl 2-(3-methylanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)10-11(14(15,16)17)19-13(22-10)18-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBOEOANNFQHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC(=C2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-N-methyl-2-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2573830.png)
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid](/img/structure/B2573832.png)
![4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2573836.png)


![2-(Furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2573841.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573843.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2573846.png)


![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2573850.png)
